

# ER-Tracker™ Green: An In-Depth Technical Guide for Endoplasmic Reticulum Visualization

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *ER-Tracker Green*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of ER-Tracker™ Green, a fluorescent probe essential for the selective staining and visualization of the endoplasmic reticulum (ER) in live cells. We will delve into its core principles, performance characteristics, and detailed protocols for its application across various cell types, with a focus on its utility in research and drug development.

## Introduction to ER-Tracker™ Green

ER-Tracker™ Green is a cell-permeant stain highly selective for the endoplasmic reticulum.[1] It is composed of the green-fluorescent BODIPY™ FL dye conjugated to glibenclamide.[2] Glibenclamide, a sulfonylurea drug, specifically binds to the sulfonylurea receptors (SURs) of ATP-sensitive potassium (KATP) channels, which are prominently located on the ER membrane.[3][4] This targeted binding mechanism ensures the precise and specific labeling of the ER.[2]

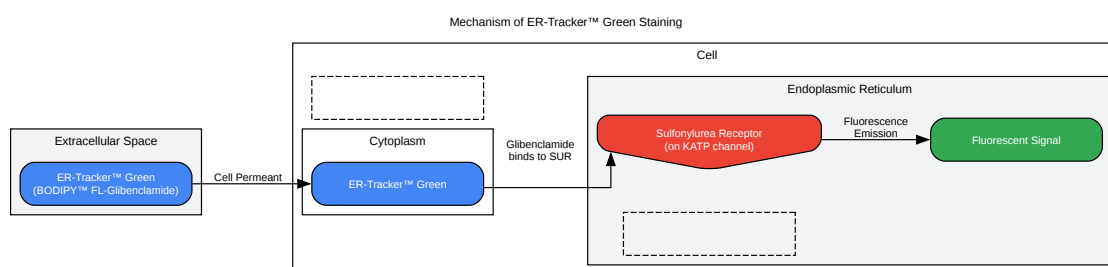
One of the key advantages of ER-Tracker™ Green is its suitability for live-cell imaging. Unlike some traditional ER stains, such as DiOC6(3), it exhibits low cellular toxicity at working concentrations and rarely stains mitochondria, providing a clear and specific signal from the ER.

## Core Principles and Mechanism of Action

The functionality of ER-Tracker™ Green is based on a targeted delivery system. The glibenclamide component acts as a targeting moiety, directing the fluorescent BODIPY™ FL dye to the ATP-sensitive K<sup>+</sup> channels on the ER. This interaction is highly specific, leading to the accumulation of the probe within the ER lumen and on its membranes.

It is important to note that the pharmacological activity of glibenclamide could potentially influence ER function. Additionally, the expression levels of sulfonylurea receptors may vary across different cell types, which could result in variations in staining intensity or non-ER labeling in some specialized cells.

Below is a diagram illustrating the mechanism of action of ER-Tracker™ Green.



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Caption: Mechanism of ER-Tracker™ Green Staining.

## Quantitative Data and Performance Characteristics

For researchers, selecting the appropriate fluorescent probe is critical. This section provides a comparative overview of ER-Tracker™ Green's performance characteristics. While direct,

comprehensive comparative studies with quantitative data across all parameters are limited in published literature, the following tables summarize available information and qualitative assessments from various sources.

Table 1: Spectral and Physicochemical Properties of ER-Tracker™ Green

Property	Value	Reference(s)
Excitation Maximum	~504 nm	
Emission Maximum	~511 nm	
Fluorophore	BODIPY™ FL	
Targeting Moiety	Glibenclamide	
Molecular Weight	~783.1 g/mol	
Solvent for Stock	DMSO	

Table 2: Qualitative Performance Comparison of Common ER Fluorescent Probes

Feature	ER-Tracker™ Green	DiOC6(3)	Calreticulin- GFP/RFP
Selectivity for ER	High	Moderate (can stain mitochondria)	Very High
Toxicity	Low at working concentrations	Higher, can be toxic	Low (potential for overexpression artifacts)
Live-Cell Imaging	Yes	Yes	Yes
Fixability	Not well-retained after fixation	Not well-retained	Yes
Delivery Method	Small molecule addition	Small molecule addition	Transfection/Transduction
Photostability	Moderate	Moderate	Variable (FP dependent)
Signal-to-Noise	Good	Variable	Good

Note: This table is a qualitative summary based on manufacturer information and literature reviews. Quantitative values can vary depending on the experimental setup and cell type.

## Experimental Protocols

The following protocols provide a general framework for staining various cell types with ER-Tracker™ Green. Optimization of concentration and incubation time is recommended for each specific cell line and experimental condition.

## Reagent Preparation

- **Stock Solution (1 mM):** Dissolve 100 µg of ER-Tracker™ Green in 128 µL of high-quality anhydrous DMSO. Store the stock solution in aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
- **Working Solution (100 nM - 2 µM):** Dilute the 1 mM stock solution in a suitable buffer, such as serum-free medium or Hank's Balanced Salt Solution (HBSS) with calcium and

magnesium, to the desired working concentration. The optimal concentration should be determined experimentally.

## Staining Protocol for Adherent Cells

- Culture adherent cells on sterile coverslips or in imaging-compatible plates to the desired confluency.
- Remove the culture medium and wash the cells once with pre-warmed (37°C) HBSS or serum-free medium.
- Add the pre-warmed ER-Tracker™ Green working solution to the cells, ensuring the entire surface is covered.
- Incubate the cells for 15-30 minutes at 37°C, protected from light.
- Remove the staining solution and wash the cells twice with pre-warmed culture medium or buffer.
- The cells are now ready for live-cell imaging under a fluorescence microscope equipped with a standard FITC filter set.

## Staining Protocol for Suspension Cells

- Harvest the desired number of cells (e.g.,  $1 \times 10^6$  cells/mL) and centrifuge at a low speed (e.g., 100-200 x g) for 5 minutes.
- Discard the supernatant and resuspend the cell pellet in pre-warmed HBSS or serum-free medium.
- Add the pre-warmed ER-Tracker™ Green working solution to the cell suspension.
- Incubate the cells for 15-30 minutes at 37°C, protected from light, with occasional gentle mixing.
- Centrifuge the cells to remove the staining solution.

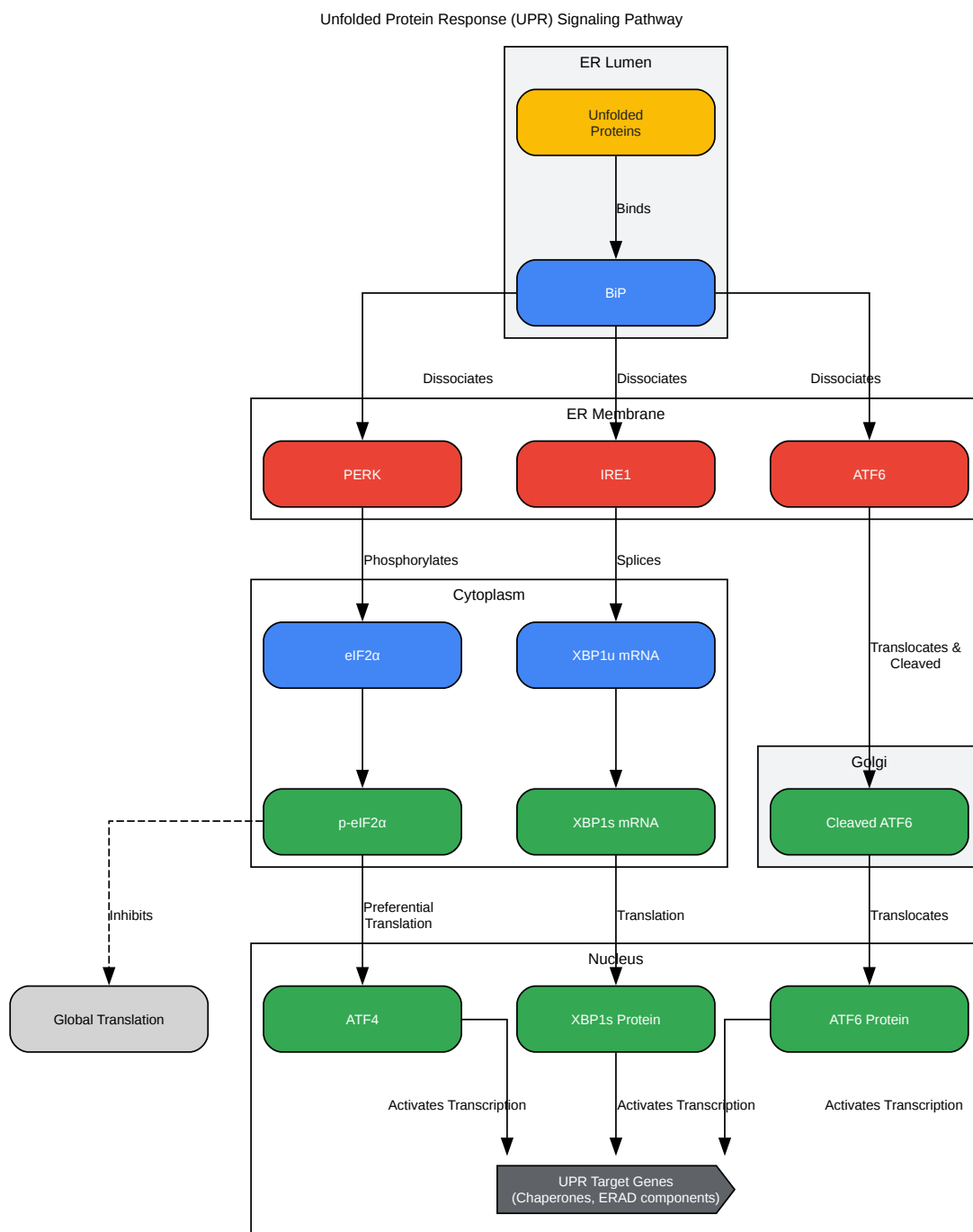
- Resuspend the cell pellet in fresh, pre-warmed medium or buffer for analysis by fluorescence microscopy or flow cytometry.

## Application in Specific Cell Types

- RAW 264.7 (Mouse Macrophages): ER-Tracker™ Green has been successfully used to visualize the ER in these immune cells.
- Pollen Tubes and Arabidopsis Root Epidermal Cells: This probe has been applied in plant cells to study ER dynamics.

## Visualization of ER-Related Signaling Pathways

Visualizing the ER is crucial for understanding its role in cellular stress responses, particularly the Unfolded Protein Response (UPR). The UPR is a complex signaling network that is activated when unfolded or misfolded proteins accumulate in the ER.



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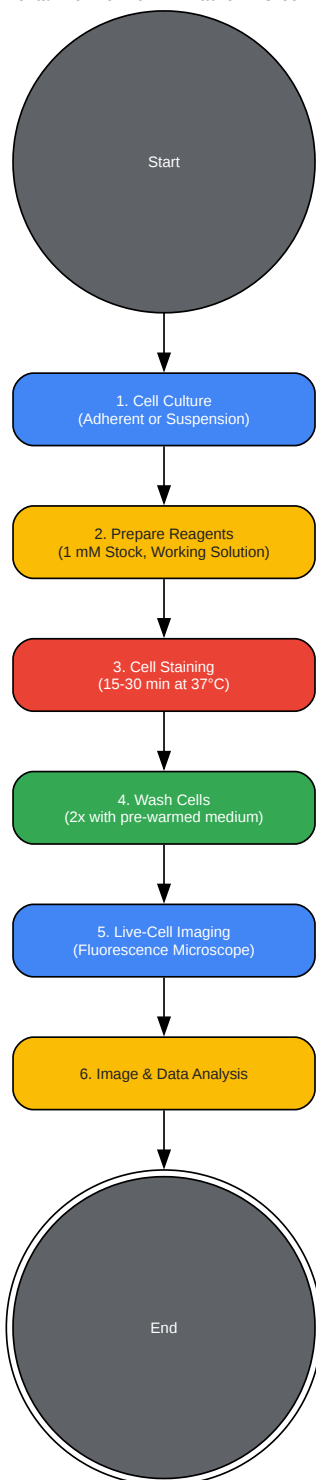
Caption: The Unfolded Protein Response (UPR) Signaling Pathway.

## Experimental Workflow Overview

The following diagram outlines a typical workflow for a live-cell imaging experiment using ER-Tracker™ Green.



## Experimental Workflow for ER-Tracker™ Green Imaging



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Caption: Experimental Workflow for ER-Tracker™ Green Imaging.

## Conclusion

ER-Tracker™ Green is a valuable tool for researchers in cell biology and drug development, offering a specific and minimally toxic method for visualizing the endoplasmic reticulum in living cells. Its application is crucial for studying ER morphology and dynamics, as well as investigating the intricate signaling pathways associated with ER stress, such as the Unfolded Protein Response. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively utilize ER-Tracker™ Green to advance their understanding of cellular function and disease.

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- To cite this document: BenchChem. [ER-Tracker™ Green: An In-Depth Technical Guide for Endoplasmic Reticulum Visualization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15358963#er-tracker-green-for-identifying-er-in-different-cell-types]

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